

Comparative Analysis of Analytical Methods for the Quantification of PNU 142300

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Compound of Interest

Compound Name: PNU 142300

CAS No.: 368891-69-4

Cat. No.: B610150

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This guide provides a comprehensive cross-validation of analytical methods for the quantitative determination of **PNU 142300**, a primary metabolite of the oxazolidinone antibiotic linezolid. The accumulation of linezolid's metabolites, including **PNU 142300**, has been associated with an increased risk of toxicity, such as myelosuppression and thrombocytopenia, particularly in patients with renal impairment.^{[1][2][3]} As such, robust and reliable analytical methods for monitoring **PNU 142300** levels in biological matrices are crucial for clinical research and therapeutic drug management.

This document outlines the experimental protocols and performance characteristics of various analytical techniques, offering a comparative overview for researchers, scientists, and drug development professionals. The methods discussed include High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).

Comparison of Analytical Method Performance

The following table summarizes the key performance parameters of different analytical methods developed and validated for the quantification of **PNU 142300** in human plasma or

serum.

Parameter	HPLC-UV	UPLC-UV	UPLC-MS/MS Method 1	UPLC-MS/MS Method 2
Linearity Range (µg/mL)	0.5 - 20[4]	0.2 - 20[5][6]	0.1 - 50[7]	0.05 - 100[7]
Lower Limit of Quantification (LLOQ) (µg/mL)	0.5[4]	0.2[5]	0.1[8]	0.05[7]
Limit of Detection (LOD) (µg/mL)	0.2[4]	Not Reported	Not Reported	Not Reported
Intra-assay Precision (%RSD)	<2.0[5]	<2.0[5]	<14.2[7]	<14.2[7]
Inter-assay Precision (%RSD)	<4.0[5]	<4.0[5]	<14.2[7]	<14.2[7]
Intra-assay Accuracy (%)	93.59 - 106.86[5]	93.59 - 106.86[5]	-9.7 to 12.8[7]	-9.7 to 12.8[7]
Inter-assay Accuracy (%)	89.49 - 109.51[5]	89.49 - 109.51[5]	-9.7 to 12.8[7]	-9.7 to 12.8[7]

Experimental Protocols

HPLC-UV Method

This method allows for the simultaneous determination of linezolid and its metabolites, **PNU 142300** and PNU-142586, in human plasma.[4]

- Sample Preparation: Protein precipitation is achieved by adding acidified acetonitrile to the plasma sample. Chloramphenicol is used as an internal standard.[4]
- Chromatographic Conditions:

- Column: Diamonsil C18 (4.6 mm × 250 mm, 5 μm)[4]
- Mobile Phase: A bisolvent mobile phase consisting of acetonitrile and a citric acid-sodium hydrogen phosphate buffer (pH 3.0).[4]
- Flow Rate: 0.5 mL/min[4]
- Column Temperature: 30 °C[4]
- Detection: UV detection at 254 nm.[4]
- Injection Volume: 20 μL[4]

UPLC-UV Method

This ultra-performance liquid chromatography method offers a validated approach for quantifying linezolid, **PNU 142300**, and PNU-142586 in human plasma.[5][6]

- Sample Preparation: Proteins are precipitated from the plasma samples using acetonitrile. p-Toluic acid serves as the internal standard.[5][6]
- Chromatographic Conditions:
 - Column: ACQUITY UPLC HSS T3 column.[5][6]
 - Separation: Reverse-phase chromatography.[5][6]
 - Detection: Monitored at 254 nm.[5][6]

UPLC-MS/MS Method

This highly sensitive and specific method is used for the simultaneous quantification of linezolid and **PNU 142300** in human serum.[7]

- Sample Preparation: A simple and rapid protein precipitation with acetonitrile is used. To 100 μL of serum, 20 μL of an internal standard working solution (e.g., tedizolid at 5.0 μg/ml) is added and mixed. Then, 300 μL of acetonitrile is added to precipitate the proteins. The

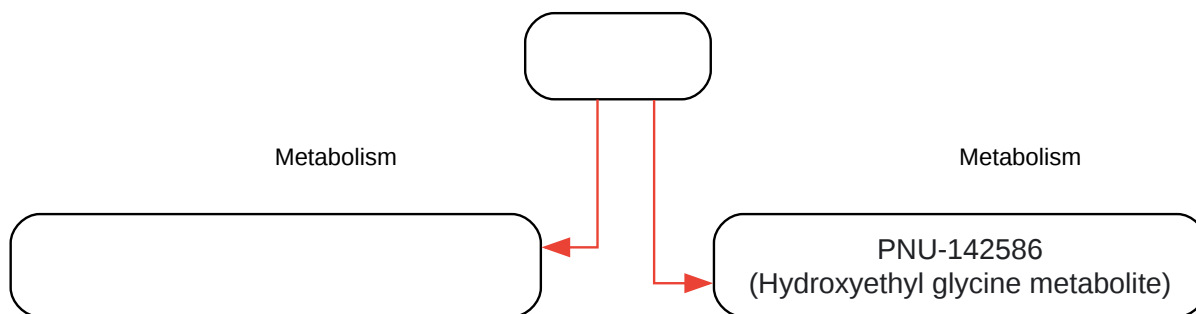
mixture is vortexed and centrifuged. A 100 μ L aliquot of the supernatant is transferred for injection.

- Chromatographic Conditions:
 - Column: Acquity UPLC BEH C18 (2.1 mm \times 50 mm, 1.7 μ m)[7]
 - Mobile Phase: A gradient of solvent A (acetonitrile) and solvent B (0.1% formic acid in water) is used at a flow rate of 0.40 mL/min.[7]
 - Column Temperature: 40 $^{\circ}$ C[7]
 - Autosampler Temperature: 10 $^{\circ}$ C[7]
- Mass Spectrometry Conditions:
 - System: ACQUITY UPLC system with a Xevo TQ-S triple quadrupole tandem mass spectrometer.[7][9]
 - Ionization Mode: Positive ion mode.[7][9]
 - Detection: Multiple reaction monitoring (MRM) is used to detect the analytes.[7][9]
 - MRM Transitions:
 - Linezolid: m/z 338.01 \rightarrow 296.03[7][9]
 - **PNU 142300**: m/z 369.96 \rightarrow 327.98[7][9]
 - Internal Standard (tedizolid): m/z 370.98 \rightarrow 342.99[7][9]

Visualizations

Metabolic Pathway of Linezolid

The following diagram illustrates the metabolic pathway of Linezolid to its primary metabolites, **PNU 142300** and PNU-142586.



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Caption: Metabolic pathway of Linezolid to its primary metabolites.

Experimental Workflow for UPLC-MS/MS Analysis

The diagram below outlines the general workflow for the analysis of **PNU 142300** in human serum using UPLC-MS/MS.



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Caption: Experimental workflow for the LC-MS/MS analysis of **PNU 142300**.

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